molecular formula C7H4F3NO2 B1630513 3-Nitrobenzotrifluoride CAS No. 98-46-4

3-Nitrobenzotrifluoride

Cat. No. B1630513
CAS RN: 98-46-4
M. Wt: 191.11 g/mol
InChI Key: WHNAMGUAXHGCHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06949536B2

Procedure details

The subtitle compound was prepared according to the procedure of Example 135 using 4-(methylsulfonyl)-2-(trifluoromethyl)nitrobenzene instead of 4-methylsulfonyl)-3-(trifluoromethyl)nitrobenzene in step 2.
Name
4-(methylsulfonyl)-2-(trifluoromethyl)nitrobenzene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][S:2]([C:5]1[CH:10]=[CH:9][C:8]([N+:11]([O-])=O)=[C:7]([C:14]([F:17])([F:16])[F:15])[CH:6]=1)(=[O:4])=[O:3].FC(F)(F)C1C=C([N+]([O-])=O)C=CC=1>>[CH3:1][S:2]([C:5]1[CH:10]=[CH:9][C:8]([NH2:11])=[C:7]([C:14]([F:15])([F:16])[F:17])[CH:6]=1)(=[O:4])=[O:3]

Inputs

Step One
Name
4-(methylsulfonyl)-2-(trifluoromethyl)nitrobenzene
Quantity
0 (± 1) mol
Type
reactant
Smiles
CS(=O)(=O)C1=CC(=C(C=C1)[N+](=O)[O-])C(F)(F)F
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(C=1C=C(C=CC1)[N+](=O)[O-])(F)F

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CS(=O)(=O)C1=CC(=C(N)C=C1)C(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.